molecular formula C9H15NO2 B591017 (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole CAS No. 136968-83-7

(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole

Cat. No.: B591017
CAS No.: 136968-83-7
M. Wt: 169.224
InChI Key: KUBPDTBXNSBLDV-APPZFPTMSA-N
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Description

(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes or imines under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. This method employs commercial manganese dioxide as a heterogeneous reagent in a packed reactor .

Chemical Reactions Analysis

Types of Reactions

(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, CuBr2/DBU, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of polar or nonpolar solvents, depending on the desired regioselectivity .

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring allows it to bind to a wide range of receptors and enzymes through non-covalent interactions, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of an isopropyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

136968-83-7

Molecular Formula

C9H15NO2

Molecular Weight

169.224

IUPAC Name

(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole

InChI

InChI=1S/C9H15NO2/c1-6(2)9-3-7-4-12-10-8(7)5-11-9/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1

InChI Key

KUBPDTBXNSBLDV-APPZFPTMSA-N

SMILES

CC(C)C1CC2CON=C2CO1

Synonyms

7H-Pyrano[3,4-c]isoxazole,3,3a,4,5-tetrahydro-5-(1-methylethyl)-,trans-(9CI)

Origin of Product

United States

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